Field: Organic Chemistry
Application: “tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate” is used as an intermediate in the synthesis of several biologically active compounds .
Method of Application: The specific methods of application can vary depending on the desired end product. It typically involves reactions with other organic compounds under controlled conditions .
Results: The use of “tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate” in these syntheses can lead to the production of a variety of biologically active compounds, which can have applications in fields such as medicine .
Field: Pharmaceutical Chemistry
Application: “tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate” is used as an important intermediate in the synthesis of many biologically active compounds such as Crizotinib .
Method of Application: The synthesis involves multiple steps, starting from “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .
Results: The synthesized compound is a potential precursor to biologically active natural products .
Application: “tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate” is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Results: The synthesized compounds were characterized by spectral data .
tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an amino-propan-2-yl side chain. The molecular formula for this compound is C13H26N2O2, with a molecular weight of approximately 242.36 g/mol. It typically appears as a solid, and its melting point ranges from 117 to 121 °C, indicating its stability under standard conditions .
These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals.
Research indicates that tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate exhibits significant biological activity. It has been evaluated for its antibacterial and antifungal properties, demonstrating moderate effectiveness against various microorganisms . The presence of the piperidine ring is often associated with neuroactive properties, suggesting potential applications in pharmacology.
Synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in several fields:
Interaction studies have shown that tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate interacts with various biological receptors. Its structural similarity to other piperidine derivatives allows it to bind effectively to targets involved in neurotransmission and microbial inhibition. Further studies are needed to fully elucidate its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate:
Compound Name | CAS Number | Similarity |
---|---|---|
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | 1290046-61-5 | 0.96 |
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | 0.96 |
1-Boc-4-Amino-4-methylpiperidine | 343788-69-2 | 0.96 |
tert-Butyl 4-(Aminomethyl)-4-methylpiperidine | 236406-22-7 | 0.96 |
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | 0.96 |
These compounds exhibit variations in their side chains or functional groups while retaining the core piperidine structure, which contributes to their unique properties and potential applications.
The uniqueness of tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate lies in its specific combination of substituents that may confer distinct biological activities compared to its analogs. Further research into these compounds could reveal novel therapeutic avenues and enhance our understanding of their interactions within biological systems.